molecular formula C14H12ClNO4S B5837522 methyl 3-(anilinosulfonyl)-4-chlorobenzoate

methyl 3-(anilinosulfonyl)-4-chlorobenzoate

Cat. No. B5837522
M. Wt: 325.8 g/mol
InChI Key: DSYGAHRSEODPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(anilinosulfonyl)-4-chlorobenzoate, also known as MASC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. MASC is a member of the benzoate family and is primarily used as a reagent in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of methyl 3-(anilinosulfonyl)-4-chlorobenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the disruption of cellular function and ultimately result in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-(anilinosulfonyl)-4-chlorobenzoate in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, making it a useful tool in drug discovery and development. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.

Future Directions

There are several potential future directions for research involving methyl 3-(anilinosulfonyl)-4-chlorobenzoate. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the synthesis of novel this compound derivatives may lead to the discovery of new and more potent bioactive compounds.

Synthesis Methods

The synthesis of methyl 3-(anilinosulfonyl)-4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with aniline and sulfuric acid, followed by the addition of methyl chloroformate. This reaction results in the formation of this compound as a white solid.

Scientific Research Applications

Methyl 3-(anilinosulfonyl)-4-chlorobenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been shown to inhibit the growth of certain cancer cells and has been proposed as a potential treatment for various types of cancer.

properties

IUPAC Name

methyl 4-chloro-3-(phenylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-20-14(17)10-7-8-12(15)13(9-10)21(18,19)16-11-5-3-2-4-6-11/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYGAHRSEODPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.